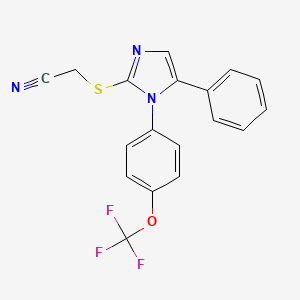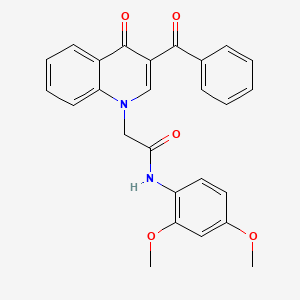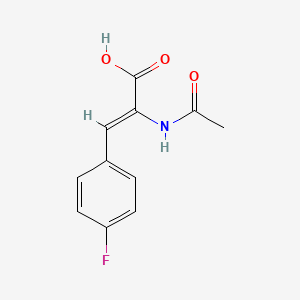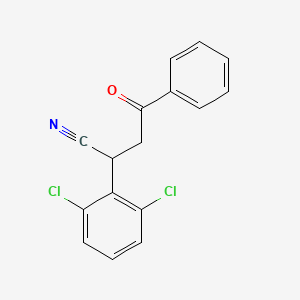
2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile” often involves the use of trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, which allows for a wide range of potential applications in various fields.
Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds often involve cyclocondensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” contribute to its versatility in scientific research.
Scientific Research Applications
Antioxidant Activity
2-((5-Phenyl-1-(4-(Trifluoromethoxy)phenyl)-1H-Imidazol-2-yl)thio)acetonitrile and related compounds have been explored for their potential in antioxidant activity. Research has demonstrated that certain derivatives, when synthesized, exhibit significant antioxidant properties, comparable to those of ascorbic acid (El‐Mekabaty, 2015).
Photophysical Properties
The compound has also been studied for its photophysical properties. Researchers synthesized novel fluorescent derivatives and evaluated their photophysical characteristics in various solvents, observing absorption in the ultraviolet region and emission in the blue region. These studies include thermogravimetric analysis to assess thermal stability (Padalkar et al., 2015).
Photochemical Synthesis
In photochemical research, this compound has been utilized in the synthesis of 4(5)-nitro-2-arylimidazoles. This process involves irradiation and has been applied in synthesizing novel compounds with nearly quantitative yields for specific reactions (D’Auria et al., 1998).
Metal-Based Chemotherapy
The compound's derivatives have been investigated for potential applications in metal-based chemotherapy against tropical diseases. These studies involve the preparation of various complexes and their characterization using techniques like NMR spectroscopy, EPR spectroscopy, and X-ray crystallography (Navarro et al., 2000).
Antimicrobial Agents
Several derivatives of this compound have been synthesized and evaluated for their antibacterial activity. These studies involve the elucidation of compound structures and assessments of significant antibacterial activity (Ramalingam et al., 2019).
Fluorination Processes
The compound and its derivatives have been subject to studies in fluorination processes, specifically examining the C-4 fluorination of 3,5-diarylisoxazoles and exploring the effects of different substituents and solvents (Stephens et al., 2004).
Synthesis of Heterocycles
There's research on the synthesis of various heterocycles involving this compound, such as the production of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles through a one-pot, four-component condensation reaction (Rahmati et al., 2013).
Mechanism of Action
Future Directions
The future directions of research involving “2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile” are promising, given its unique properties and potential applications in various fields. It is expected that many novel applications of this compound will be discovered in the future .
Properties
IUPAC Name |
2-[5-phenyl-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3OS/c19-18(20,21)25-15-8-6-14(7-9-15)24-16(13-4-2-1-3-5-13)12-23-17(24)26-11-10-22/h1-9,12H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNXHKAHAHALFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B2374896.png)

![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2374899.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2374902.png)

methanone](/img/structure/B2374905.png)


![3-(4-bromophenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2374908.png)
![3-(4-ethoxyphenyl)-5-(3-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2374909.png)

![1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2374913.png)
